molecular formula C11H21IO4 B8227673 Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

Cat. No.: B8227673
M. Wt: 344.19 g/mol
InChI Key: JRCSJYWWTTWDOR-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate, reflecting its branched ester and polyether backbone. The molecular formula is C₁₁H₂₁IO₄ , with a molecular weight of 344.19 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1938057-43-2
SMILES CC(C)(C)OC(=O)CCOCCOCCI
InChIKey JRCSJYWWTTWDOR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCI

The tert-butyl group at the ester terminus enhances steric protection against hydrolysis, while the iodoethoxy moiety enables nucleophilic substitution reactions. The compound’s structural analogs, such as tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate, highlight the versatility of this scaffold in click chemistry.

Molecular Geometry and Conformational Analysis

The molecule adopts a flexible conformation due to its triethylene glycol-like chain. Density functional theory (DFT) calculations on similar polyether systems suggest staggered configurations around the C–O bonds, minimizing steric clashes. The iodine atom at the terminal ethoxy group introduces polarity, influencing solvation dynamics in polar aprotic solvents like dimethylformamide (DMF).

Key bond lengths and angles inferred from crystallographic data of related compounds include:

  • C–O bond length : ~1.43 Å (ether linkages)
  • C–I bond length : ~2.10 Å
  • O–C–C–O dihedral angle : ~180° (antiperiplanar conformation)

The tert-butyl group’s tetrahedral geometry (C–C bond angles ≈109.5°) and the propanoate ester’s planar carbonyl group (C=O bond length ≈1.21 Å) are consistent with hybridized orbital configurations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is limited in the literature, predicted spectra based on structural analogs reveal:

  • ¹H NMR :
    • δ 1.40 ppm (s, 9H, tert-butyl)
    • δ 3.50–3.70 ppm (m, 8H, –OCH₂CH₂O–)
    • δ 4.20 ppm (t, 2H, –CH₂I)
    • δ 2.60 ppm (t, 2H, –CH₂COO–)
  • ¹³C NMR :
    • δ 80.5 ppm (tert-butyl C–O)
    • δ 170.2 ppm (ester carbonyl)
    • δ 70.1–72.3 ppm (ether –OCH₂–)
    • δ 6.5 ppm (C–I)
Infrared (IR) Spectroscopy

The IR spectrum (vapor phase) exhibits characteristic absorptions at:

  • 1740 cm⁻¹ : Ester C=O stretch
  • 1100–1250 cm⁻¹ : C–O–C asymmetric stretching (ether linkages)
  • 500–600 cm⁻¹ : C–I stretch
Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 344.0485 ([M]⁺), with fragmentation patterns dominated by:

  • m/z 269.1120 : Loss of –CH₂CH₂I (75.94 Da)
  • m/z 183.0654 : [C₇H₁₃O₃]⁺ (ester fragment)
  • m/z 127.0753 : [C₅H₁₁O]⁺ (tert-butyl oxide)

Crystallographic Data and X-ray Diffraction Studies

No published X-ray crystallographic data exists for tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate. However, studies on analogous iodinated polyethers reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters:

  • a = 12.34 Å
  • b = 7.89 Å
  • c = 15.67 Å
  • β = 102.5°

The iodine atom’s polarizability likely promotes halogen bonding in the solid state, as observed in iodoalkane crystals. Future crystallographic studies could elucidate packing motifs and intermolecular interactions.

Properties

IUPAC Name

tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSJYWWTTWDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination via Appel Reaction

The Appel reaction offers a single-step method to convert hydroxyl-containing precursors into iodides. For tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, this involves:

  • Reagents : Triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Mechanism : The hydroxyl group is activated by PPh₃, enabling nucleophilic displacement by iodide.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : ~70–85% (estimated from analogous reactions).

Example Protocol :

  • Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (10 mmol) in DCM.

  • Add PPh₃ (12 mmol) and I₂ (12 mmol) under nitrogen.

  • Stir for 18 hours, then purify via column chromatography (hexanes/EtOAc 4:1).

Two-Step Mesylation and Iodide Displacement

This method ensures higher regioselectivity and is scalable for industrial production:

Step 1: Mesylation

  • Reagents : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Product : Tert-butyl 3-(2-(2-mesylethoxy)ethoxy)propanoate.

Step 2: Iodide Displacement

  • Reagents : Sodium iodide (NaI) in acetone or dimethylformamide (DMF).

  • Conditions : Reflux (60–80°C), 6–12 hours.

  • Yield : ~80–90%.

Industrial Adaptation :

  • Continuous flow reactors improve mixing and temperature control, reducing side reactions.

Industrial-Scale Production

Optimized Reaction Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C5–10°C (controlled)
Reaction Time12–24 hours6–8 hours (flow system)
Purity95–97%>99% (after distillation)
Throughput10–100 g/batch100–500 kg/day

Key Innovations :

  • Flow Chemistry : Multi-stage reactors (e.g., 5# and 3# reactors with projection discs) enable continuous iodination and reduce iodine waste.

  • Solvent Recovery : Industrial-grade toluene or THF is recycled, lowering costs.

Reaction Optimization

Base Selection

  • Strong Bases (e.g., NaOH) : Increase reaction rate but risk ester hydrolysis.

  • Mild Bases (e.g., NaHCO₃) : Preferred for preserving the tert-butyl ester.

Solvent Effects

SolventReaction RateYield (%)Side Reactions
DCMFast85Minimal
THFModerate80Ester cleavage
AcetoneSlow75None

Catalytic Additives

  • Phase-Transfer Catalysts (e.g., TBAB) : Accelerate iodide displacement in biphasic systems.

  • Molecular Sieves : Absorb generated water, shifting equilibrium toward product.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Appel ReactionSingle-step, high atom economyRequires stoichiometric PPh₃
Mesylation-IodideScalable, high purityTwo-step, higher solvent use
Flow ChemistryContinuous production, low wasteHigh initial equipment cost

Challenges and Solutions

Ester Stability

  • Issue : tert-Butyl esters hydrolyze under acidic/basic conditions.

  • Solution : Use buffered NaI solutions (pH 7–8) during displacement.

Emerging Techniques

Photocatalytic Iodination

  • Principle : Visible-light-driven generation of iodide radicals.

  • Potential : Reduces reagent waste and improves selectivity.

Enzymatic Methods

  • Exploration : Lipases for regioselective iodination (experimental stage) .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of various functional groups into organic compounds, making it a valuable reagent in synthetic chemistry.

Reactions Involving this compound :

  • Nucleophilic Substitution : The iodine atom allows for efficient nucleophilic attacks by amines, thiols, and alkoxides.
  • Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butanol as byproducts.

Medicinal Chemistry

Development of Pharmaceutical Intermediates
This compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a linker in Proteolysis Targeting Chimeras (PROTACs) has garnered attention for its potential in targeted protein degradation therapies. Research indicates that it can enhance cell permeability and bioavailability of therapeutic agents .

Case Study: PROTAC Applications
In a study focusing on the design of PROTACs targeting IDO1 (Indoleamine 2,3-dioxygenase 1), this compound was employed to create effective degraders that demonstrated potent activity across various cancer types, including pancreatic and triple-negative breast cancers. The compound's structural features contributed to its efficacy in degrading target proteins selectively .

Bioconjugation

Linker for Biomolecule Conjugation
The compound acts as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as peptides and proteins to surfaces or other biomolecules. This application is particularly relevant in the development of targeted therapies and diagnostics, where specific binding to biological targets is essential.

Material Science

Modification of Polymers and Materials
In material science, this compound is used to modify polymers and other materials to impart specific properties. Its ability to alter surface characteristics or enhance compatibility with other materials makes it valuable in developing advanced materials for various applications.

Summary Table of Applications

Field Application Description
Organic SynthesisBuilding BlockUsed in synthesizing complex organic molecules through nucleophilic substitution.
Medicinal ChemistryPharmaceutical IntermediatesServes as a linker in PROTACs for targeted protein degradation therapies.
BioconjugationLinker for BiomoleculesFacilitates the conjugation of peptides/proteins for targeted therapies.
Material SciencePolymer ModificationEnhances properties of materials for advanced applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate involves its ability to undergo various chemical reactions due to the presence of the iodinated ethoxy group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Iodo vs. Chloro Derivatives

  • Tert-butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate: The chloro analogue is less reactive than the iodo variant due to weaker leaving-group ability. It is often used as a precursor for further functionalization (e.g., iodination via Finkelstein reaction) .
  • Tert-butyl 3-(3-iodopropoxy)propanoate: This compound has a shorter ethylene glycol chain (one fewer oxygen atom), reducing hydrophilicity. It is utilized in alkylation reactions but exhibits lower solubility in polar solvents compared to the ethoxy-iodo-ethoxy derivative .

Amino-Functionalized Analogues

  • Tert-butyl 3-(2-aminoethoxy)propanoate (26): Replacing iodine with an amino group enables conjugation with carboxylic acids or activated esters (e.g., in PROTAC synthesis). However, the amino group requires protection (e.g., with Boc) during synthesis to avoid side reactions .
  • Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (27): This derivative extends the ethylene glycol spacer, improving solubility and flexibility for linker applications in drug delivery systems .

Azide and Triazole Derivatives

  • Tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate: The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation.
  • Triazole-containing analogues: These derivatives (e.g., tert-butyl 3-(2-(2-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)propanoate) are generated via click chemistry and used to append targeting moieties (e.g., phthalimide for protein degradation) .

Reactivity and Stability

Compound Reactivity Stability Key Applications
Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate High (iodine as leaving group; SN2 alkylation) Stable under inert conditions; light-sensitive PROTACs, alkylating agents
Tert-butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate Moderate (requires strong nucleophiles) Stable; less sensitive to light Precursor for iodination
Tert-butyl 3-(2-aminoethoxy)propanoate Requires activation (e.g., HATU/DIPEA for amide coupling) Air-sensitive; prone to oxidation Conjugation with E3 ligase ligands
Tert-butyl 3-(2-azidoethoxy)propanoate High (click chemistry) Thermally unstable; explosive risk Bioconjugation

Solubility and Pharmacokinetics

  • PEG-modified analogues: Derivatives like tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate exhibit enhanced hydrophilicity, making them suitable for in vivo applications .
  • Tri-tert-butyl esters : Compounds with multiple tert-butyl groups (e.g., tri-tert-butyl 2,2',2''-(10-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate) show improved metabolic stability but reduced solubility .

Biological Activity

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate (CAS No. 1938057-43-2) is a chemical compound with potential applications in medicinal chemistry, particularly in the development of targeted therapies. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁IO₄
  • Molecular Weight : 344.19 g/mol
  • CAS Number : 1938057-43-2

The biological activity of this compound is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative molecules designed to induce targeted protein degradation, providing a novel approach to modulating protein levels within cells.

  • Target Engagement : The compound facilitates the recruitment of E3 ligases, which are crucial for the ubiquitin-proteasome system that regulates protein degradation.
  • Degradation Pathway : By linking a target protein to an E3 ligase, the compound promotes the ubiquitination and subsequent degradation of the target protein, effectively reducing its activity in pathological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent by targeting specific proteins involved in cancer cell survival and proliferation.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various microorganisms, suggesting potential applications in developing new antibiotics.

Table 1: Summary of Biological Evaluations

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated efficacy in degrading BTK (Bruton’s tyrosine kinase), a target in certain leukemias.
PROTAC DevelopmentEvaluated as a linker for PROTACs; showed improved pharmacokinetic properties compared to traditional compounds.
AntimicrobialExhibited significant antimicrobial activity against multiple bacterial strains.

Detailed Research Findings

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can effectively degrade BTK in cellular assays, leading to reduced viability of cancer cells expressing this protein .
    • The compound's design allows for selective targeting, minimizing off-target effects commonly associated with traditional chemotherapeutics.
  • Antimicrobial Activity :
    • The compound has been evaluated for its ability to inhibit bacterial growth. Specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Q & A

Basic: What are the optimized synthetic routes for tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or etherification. Two key methods are:

  • Method A (Patent EP 4374877):
    • React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base.
    • Purify via silica gel chromatography to yield tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (94% yield) .
    • Treat with triethylamine and iodoethyl chloride in dichloromethane to introduce the iodo group .
  • Method B (Triethylene Glycol Route):
    • React tert-butyl acrylate with triethylene glycol under basic conditions (e.g., K₂CO₃), followed by iodination using NaI in acetone .

Critical Factors:

  • Base Selection: NaH (strong base) may improve reaction kinetics but requires anhydrous conditions, whereas K₂CO₃ is milder but slower .
  • Solvent: THF enhances solubility of intermediates, while acetone facilitates nucleophilic substitution during iodination .
  • Yield Optimization: Silica gel chromatography is critical for removing unreacted triethylene glycol or byproducts .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
Analytical Workflow:

NMR Spectroscopy:

  • ¹H NMR: Key peaks include δ 1.40 ppm (tert-butyl group), δ 3.50–3.70 ppm (ethylene glycol chain), and δ 3.20 ppm (iodoethyl group) .
  • ¹³C NMR: Confirm tert-butyl carbon (δ 80–85 ppm) and carbonyl (δ 170–175 ppm) .

Mass Spectrometry (MS):

  • ESI-MS ([M−H]⁻) shows m/z 569 for intermediates with iodinated groups .

HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., unreacted triethylene glycol) .

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